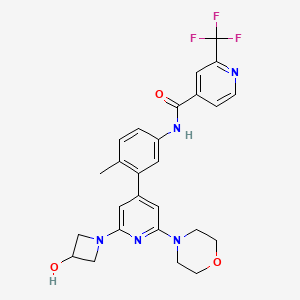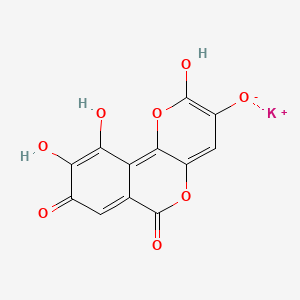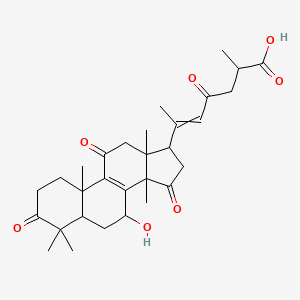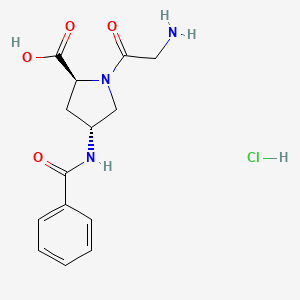
グルメチニブ
説明
Glumetinib is a potent and highly selective c-Met inhibitor . It has an IC50 of 0.42 ± 0.02 nmol/L and shows greater than 2,400-fold selectivity for c-Met over those 312 kinases evaluated .
Synthesis Analysis
The synthesis of SCC244 (also known as Glumetinib) was carried out at Prof. Jingkang Shen’s Laboratory at the Shanghai Institute of Materia Medica . The protocols for the synthesis of SCC244 are presented in Supplementary Materials and Methods .Molecular Structure Analysis
The molecular formula of Glumetinib is C21H17N9O2S . Its molecular weight is 459.5 g/mol . The IUPAC name is 6-(1-methylpyrazol-4-yl)-1-[6-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]sulfonylpyrazolo[4,3-b]pyridine .Physical And Chemical Properties Analysis
Glumetinib has a molecular weight of 459.48 g/mol . Its purity, as determined by HPLC, is 99.87% .科学的研究の応用
標的がん治療
グルメチニブは、SCC244としても知られており、c-Met受容体チロシンキナーゼの強力かつ高選択的な阻害剤です {svg_1}. c-Met経路は、腫瘍の増殖、転移、血管新生、および薬剤耐性において重要な役割を果たしており、がん治療のための魅力的な標的となっています。 グルメチニブのc-Metシグナル伝達を阻害する能力は、腫瘍細胞の悪性表現型を抑制することができ、特にMET依存性のがんモデルにおいて、標的がん治療のための有望なアプローチを提供します {svg_2}.
非小細胞肺がん(NSCLC)の管理
ヒトでの最初の臨床試験において、グルメチニブは、進行期NSCLC患者において許容可能な安全性プロファイルと有望な予備的な抗腫瘍活性を示しました {svg_3}. この試験は、特にc-Met経路の変異を伴う症例において、グルメチニブがNSCLCの管理に有望であることを示しており、従来の治療法が効果を示さない場合の新たな治療選択肢を提供します {svg_4}.
薬剤耐性の克服
グルメチニブによるc-Metの選択的阻害は、さまざまながんにおける薬剤耐性の克服に重要な役割を果たす可能性があります。 グルメチニブは、しばしば他の治療法への耐性と関連付けられているc-Met経路を標的とすることで、がんの適応メカニズムに対抗する戦略的な利点を提供します {svg_5}.
抗血管新生効果
グルメチニブの影響は、腫瘍の血管新生(腫瘍の増殖と転移において重要なプロセス)の阻害にまで及びます。 c-Met依存性血管新生経路を阻害することにより、グルメチニブは腫瘍の血管形成を効果的に減少させることができ、それによって腫瘍の増殖と拡散を抑制します {svg_6}.
個別化医療
特定のc-Met経路の変異を持つ患者におけるグルメチニブの有効性は、個別化医療における役割を強調しています。 個々の遺伝子プロファイルに基づいて治療を調整することにより、グルメチニブは、特にc-Metエクソン14のスキッピング変異またはc-Metの過剰発現を持つ患者に対して、より標的化され、効果的な治療選択肢を提供することができます {svg_7}.
作用機序
Target of Action
Glumetinib, also known by its trade name, is an innovative anticancer agent primarily targeting hepatocellular carcinoma (HCC) . It targets and inhibits multiple receptor tyrosine kinases (RTKs), which are crucial in cell signaling pathways that regulate cell division, survival, and migration . The primary target of Glumetinib is c-Met , a receptor tyrosine kinase that plays a critical role in tumor growth, metastasis, tumor angiogenesis, and drug resistance .
Mode of Action
Glumetinib exerts its effects by inhibiting the c-Met kinase activity . This inhibition profoundly and specifically suppresses c-Met signal transduction, thereby suppressing the c-Met-dependent neoplastic phenotype of tumor and endothelial cells . It’s a potent and highly selective small molecule MET inhibitor, exhibiting robust antitumor activity in tumor models with MET exon 14 skipping mutation .
Biochemical Pathways
The activation of the HGF/c-Met pathway provides a powerful signal for cell proliferation, survival, migration, invasion, angiogenesis, and morphogenic differentiation . Glumetinib, by inhibiting c-Met, disrupts these signals, leading to the suppression of these cellular processes that are critical for tumor growth and proliferation .
Result of Action
The in vivo antitumor activity of Glumetinib involves the inhibition of c-Met downstream signaling via a mechanism of combined antiproliferation and antiangiogenic effects . In response to Glumetinib, patients with MET overexpression had a best response of partial response and stable disease . This indicates that Glumetinib can effectively inhibit tumor growth and proliferation in patients with MET alterations.
将来の方向性
生化学分析
Biochemical Properties
Glumetinib has shown subnanomolar potency against c-Met kinase activity and high selectivity versus 312 other tested protein kinases . It profoundly and specifically inhibits c-Met signal transduction, thereby suppressing the c-Met-dependent neoplastic phenotype of tumor and endothelial cells .
Cellular Effects
Glumetinib has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting c-Met signal transduction, which plays a critical role in cell proliferation, survival, migration, invasion, angiogenesis, and morphogenic differentiation . This inhibition suppresses the c-Met-dependent neoplastic phenotype of tumor and endothelial cells .
Molecular Mechanism
The molecular mechanism of Glumetinib involves the inhibition of c-Met kinase activity. By inhibiting this kinase, Glumetinib suppresses c-Met signal transduction, thereby inhibiting the propagation of the c-Met-dependent invasive growth process, a general and important feature of highly aggressive tumors .
Temporal Effects in Laboratory Settings
In laboratory settings, Glumetinib exhibits robust antitumor activity at well-tolerated doses . The in vivo antitumor activity of Glumetinib involves the inhibition of c-Met downstream signaling via a mechanism of combined antiproliferation and antiangiogenic effects .
Dosage Effects in Animal Models
In animal models, Glumetinib has shown significant antitumor efficiency at the optimal dose of 10 mg/kg . It induced rapid tumor shrinkage in xenografts of human tumor cell lines or non-small cell lung cancer and hepatocellular carcinoma patient-derived tumor tissue driven by MET aberration .
Metabolic Pathways
It is known that Glumetinib inhibits the c-Met pathway, which plays a critical role in tumor growth, metastasis, tumor angiogenesis, and drug resistance .
Transport and Distribution
It is known that Glumetinib is administered orally once daily in advanced NSCLC patients regardless of c-Met status .
Subcellular Localization
It is known that Glumetinib inhibits c-Met kinase activity, which is a receptor tyrosine kinase and is structurally distinct from other receptor tyrosine kinases .
特性
IUPAC Name |
6-(1-methylpyrazol-4-yl)-1-[6-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]sulfonylpyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N9O2S/c1-27-11-16(7-24-27)14-3-4-20-23-10-21(29(20)13-14)33(31,32)30-19-5-15(6-22-18(19)9-26-30)17-8-25-28(2)12-17/h3-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBLECYFLJXEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN3C(=NC=C3S(=O)(=O)N4C5=C(C=N4)N=CC(=C5)C6=CN(N=C6)C)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N9O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1642581-63-2 | |
| Record name | Glumetinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642581632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glumetinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15630 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gumarontinib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JTT036WGX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does Glumetinib interact with its target and what are the downstream effects?
A: Glumetinib functions as a potent and highly selective inhibitor of the c-Met kinase, a receptor tyrosine kinase encoded by the MET gene. [] This protein plays a crucial role in tumor growth, metastasis, angiogenesis, and drug resistance. [] Glumetinib binds to the c-Met protein, blocking its activity and disrupting downstream signal transduction pathways. [] This inhibition leads to suppression of c-Met-dependent neoplastic phenotypes in tumor and endothelial cells, ultimately resulting in antiproliferative and antiangiogenic effects. []
Q2: What is known about the Structure-Activity Relationship (SAR) of Glumetinib and how do modifications impact its activity?
A: While specific SAR data for Glumetinib isn't directly provided in these abstracts, research indicates it belongs to the pyrazolopyridine class of kinase inhibitors. [] These compounds typically act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain. [] Modifications within this scaffold are known to significantly influence the drug's binding affinity, selectivity profile, and overall potency against c-Met and potentially other kinases. Further research focusing on Glumetinib's specific SAR would be needed to elucidate precise structure-activity relationships.
Q3: What preclinical data supports the efficacy of Glumetinib?
A: Preclinical studies utilizing xenograft models with human tumor cell lines and patient-derived tumor tissues harboring MET aberrations have demonstrated Glumetinib's robust antitumor activity at well-tolerated doses. [] Notably, the observed in vivo antitumor activity stemmed from the combined effects of antiproliferation and antiangiogenesis. [] This research provides a solid foundation for further clinical investigation of Glumetinib in patients with tumors driven by MET pathway alterations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(2-(Hydroxymethyl)-3-(1-methyl-6-oxo-5-(pyrimidin-4-ylamino)-1,6-dihydropyridin-3-yl)phenyl)-6,6-dimethyl-3,4,6,7-tetrahydro-2h-cyclopenta[4,5]thieno[2,3-c]pyridin-1(5h)-one](/img/structure/B607584.png)
![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)
![2,6-Diphenylimidazo[1,2-a]pyridine](/img/structure/B607586.png)



![2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B607594.png)


![4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B607598.png)

